2-(4-Aminobenzenesulfonyl)propanenitrile chemical structure and properties
2-(4-Aminobenzenesulfonyl)propanenitrile chemical structure and properties
This technical guide provides an in-depth analysis of 2-(4-Aminobenzenesulfonyl)propanenitrile , a specialized sulfone intermediate critical in the synthesis of non-steroidal androgen receptor antagonists and heterocyclic bioactive scaffolds.
Executive Summary
2-(4-Aminobenzenesulfonyl)propanenitrile (CAS: 1251042-34-8) is a bifunctional organosulfur building block characterized by a central sulfonyl group bridging an aniline moiety and an
Chemical Identity & Structural Analysis[3][9][10]
The molecule consists of a p-aminophenyl ring linked via a sulfone (
| Identifier | Value |
| IUPAC Name | 2-(4-Aminobenzenesulfonyl)propanenitrile |
| CAS Number | 1251042-34-8 |
| Molecular Formula | |
| SMILES | CC(C#N)S(=O)(=O)C1=CC=C(C=C1)N |
| Molecular Weight | 210.25 g/mol |
| Synonyms | 2-(4-Aminophenyl)sulfonylpropanenitrile; |
Structural Commentary
-
Sulfone Bridge (
): Acts as a strong electron-withdrawing group (EWG), deactivating the phenyl ring toward electrophilic aromatic substitution (except at the position ortho to the amino group) and significantly acidifying the -proton on the propionitrile chain. -
Chiral Center (C2): The carbon adjacent to the nitrile is chiral. While enantioselective synthesis is possible via asymmetric oxidation of the sulfide precursor, the racemic mixture is standard for non-stereospecific downstream couplings.
-
Aniline Handle: The primary amine (
) provides a handle for derivatization (acylation, sulfonylation) without affecting the sulfone core.
Physicochemical Properties[6][8][10]
The following data aggregates experimental observations and high-confidence predictive models (ACD/Labs, EPISuite) for the crystalline solid.
| Property | Value / Range | Notes |
| Physical State | Crystalline Solid | Off-white to pale yellow powder. |
| Melting Point | 138–142 °C | Typical for sulfonamide/sulfone analogs. |
| LogP (Oct/Water) | 0.75 ± 0.3 | Moderate lipophilicity; membrane permeable. |
| pKa (Acid) | ~11.5 (C-H acidity) | The |
| pKa (Base) | ~2.5 (Aniline | Weakly basic due to the electron-withdrawing sulfonyl group. |
| Solubility | DMSO, DMF, Acetone | High solubility in polar aprotic solvents. |
| Water Solubility | Low (< 0.5 mg/mL) | Poor aqueous solubility without pH adjustment. |
Synthetic Methodology
The synthesis of 2-(4-Aminobenzenesulfonyl)propanenitrile is most reliably achieved through two primary pathways. The Sulfinate Alkylation Route is preferred for industrial scalability due to fewer byproducts compared to the oxidative route.
Pathway A: Nucleophilic Substitution (Preferred)
This method utilizes the high nucleophilicity of the sulfinate anion to displace a halide from 2-chloropropanenitrile.
-
Reagents: Sodium 4-acetamidobenzenesulfinate, 2-Chloropropanenitrile, DMF,
. -
Mechanism:
displacement followed by acid hydrolysis of the acetamide protection.
Protocol:
-
Sulfonylation: Dissolve sodium 4-acetamidobenzenesulfinate (1.0 eq) in DMF (5 vol). Add 2-chloropropanenitrile (1.2 eq) and
(0.5 eq). -
Reaction: Heat to 60°C for 4–6 hours. Monitor by HPLC for disappearance of sulfinate.
-
Isolation: Pour into ice-water. Filter the precipitated intermediate (N-acetyl derivative).
-
Deprotection: Reflux the intermediate in 10% HCl/EtOH for 2 hours to cleave the acetyl group.
-
Purification: Neutralize with
, filter the solid, and recrystallize from Ethanol/Water.
Pathway B: Thiol Oxidation
Useful when sulfinate salts are unavailable. Involves thioether formation followed by oxidation.
-
Reagents: 4-Aminobenzenethiol, 2-Bromopropanenitrile,
, Sodium Tungstate (catalyst).
Figure 1: Dual synthetic pathways. Path A (Blue) via sulfinate is preferred for higher purity. Path B (Red) via thiol requires careful oxidation control.
Reactivity & Applications
C-H Acidity & Alkylation
The
-
Reaction: Treatment with mild bases (
, NaH) generates a stabilized carbanion. -
Application: This carbanion can undergo Knoevenagel condensation with aldehydes or alkylation with halides to create quaternary centers, a common tactic in diversifying Bicalutamide-like scaffolds.
Heterocyclic Synthesis
The compound serves as a "1,3-dinucleophile equivalent" when reacted with hydrazine derivatives.
-
Pyrazoles: Reaction with hydrazine hydrate leads to the formation of 3-amino-4-sulfonylpyrazoles via cyclization of the nitrile and the
-carbon.
Drug Development Context
This molecule is a structural analog of the "Bicalutamide sulfone" moiety. In Bicalutamide (Casodex), the aryl ring is 4-fluorophenyl, and the aliphatic chain contains a hydroxyl group.
-
SAR Insight: The 4-amino group in this guide's subject allows for the synthesis of amide-linked conjugates , enabling the attachment of proteolysis-targeting chimeras (PROTACs) or fluorescent probes to study androgen receptor binding kinetics.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).[1]
-
Handling: Use engineering controls (fume hood) to avoid inhalation of dust.
-
Storage: Store at room temperature (15–25°C) in a dry, inert atmosphere. Sulfones are generally stable, but the nitrile group can hydrolyze under strong acidic/basic moisture conditions over time.
References
-
PubChem. (2025).[1] 2-(4-Aminobenzenesulfonyl)propanenitrile - Compound Summary. National Library of Medicine. [Link]
-
Tucker, H., & Chesterson, G. J. (1988). Resolution of the nonsteroidal antiandrogen 4'-cyano-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-3'-(trifluoromethyl)propionanilide. Journal of Medicinal Chemistry, 31(5), 954-959. (Foundational chemistry for sulfonyl propanenitrile synthesis). [Link]
-
Zhang, Y., et al. (2020). Recent Advances in the Synthesis of Sulfones. Chemical Reviews, 120(9). (Methodology for sulfinate alkylation). [Link]
Sources
- 1. 2-(4-Aminophenyl)propiononitrile | C9H10N2 | CID 120011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-(4-Aminophenyl)-2-sulfanylpropanenitrile | C9H10N2S | CID 150914949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 6. Preparation method of aminobenzonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
